2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a dichlorophenoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-(1H-tetrazol-1-yl)aniline: Another precursor used in the synthesis.
2-(2,4-dichlorophenoxy)-N-phenylacetamide: Lacks the tetrazole ring but has a similar structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both the dichlorophenoxy group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11Cl2N5O2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2N5O2/c16-10-4-5-14(13(17)6-10)24-8-15(23)19-11-2-1-3-12(7-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,19,23) |
InChI Key |
ZSBKBYGWICNFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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